molecular formula C10H14N4 B1375826 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1311254-54-2

2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No. B1375826
CAS RN: 1311254-54-2
M. Wt: 190.25 g/mol
InChI Key: XNDWJFGIIHLWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine is a chemical compound with the linear formula C10H14N4 . It is used in the field of pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N4/c1-5-7(3)13-14-8(4)6(2)9(11)12-10(5)14/h1-4H3, (H2,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.25 .

Scientific Research Applications

Chemical Synthesis and Modification

  • A study by Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, which could potentially include compounds similar to 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine. They found that nitration products can vary based on the reaction conditions, influencing the properties of the final compounds (Gazizov et al., 2020).

Heterocyclic Compound Synthesis

  • Abdelriheem et al. (2017) discussed the synthesis of pyrazolo[1,5-a]pyrimidines as antimetabolites in purine biochemical reactions, indicating the potential of 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine in similar applications (Abdelriheem et al., 2017).

Biological Activity

  • Lu Jiu-fu et al. (2015) investigated a compound structurally related to 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine, revealing its moderate anticancer activity. This suggests potential biological activity for the compound (Lu Jiu-fu et al., 2015).

Antimicrobial Applications

  • Komykhov et al. (2017) synthesized derivatives of triazolo[1,5-a]pyrimidin-7-ols, which included antimicrobial and antifungal activities. This research implies that 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine could also possess similar properties (Komykhov et al., 2017).

Pharmacological Evaluation

  • Squarcialupi et al. (2013) studied 2-arylpyrazolo[4,3-d]pyrimidin-7-amines for their binding affinity to human adenosine receptors, indicating the potential of 2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine in similar pharmacological applications (Squarcialupi et al., 2013).

Safety and Hazards

The compound is labeled with the signal word ‘Warning’ and has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of 2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine’s action are currently under investigation . As more research is conducted, we will gain a clearer picture of the results of this compound’s action.

properties

IUPAC Name

2,3,6,7-tetramethylpyrazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-5-7(3)13-14-8(4)6(2)9(11)12-10(5)14/h1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDWJFGIIHLWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=N2)C)C)N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine
Reactant of Route 3
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine
Reactant of Route 4
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine
Reactant of Route 5
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine
Reactant of Route 6
2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.